molecular formula C9H10N2OS B3057118 2-(1H-benzimidazol-2-ylsulfanyl)ethanol CAS No. 7673-83-8

2-(1H-benzimidazol-2-ylsulfanyl)ethanol

Cat. No.: B3057118
CAS No.: 7673-83-8
M. Wt: 194.26 g/mol
InChI Key: HFDPECWVRWDXHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)ethanol typically involves the reaction of 2-mercaptobenzimidazole with ethylene oxide. The reaction is carried out in the presence of a base such as potassium hydroxide in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)ethanol involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur atom can form strong interactions with metal ions, which may be relevant in its role as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzimidazole ring with a hydroxyl group and a sulfur atom. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it versatile in both research and industrial applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-5-6-13-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDPECWVRWDXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227551
Record name Ethanol, 2-(1H-benzimidazol-2-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7673-83-8
Record name Ethanol, 2-(1H-benzimidazol-2-ylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007673838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(1H-benzimidazol-2-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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